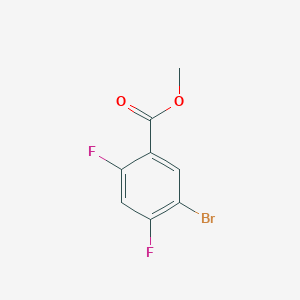

Methyl 5-bromo-2,4-difluorobenzoate

説明

Methyl 5-bromo-2,4-difluorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is widely used in various applications due to its unique properties.

科学的研究の応用

Photodynamic Therapy Applications

Methyl 5-bromo-2,4-difluorobenzoate and its derivatives have notable applications in photodynamic therapy (PDT), especially in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, which exhibited excellent properties as photosensitizers in PDT. These compounds, including derivatives of this compound, demonstrated high singlet oxygen quantum yield and appropriate photodegradation, crucial for Type II PDT mechanisms used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Bromobenzoic Acids

Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3-difluorobenzene, demonstrating the synthetic versatility of compounds related to this compound. They successfully converted 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids containing fluorine atoms. This work underscores the chemical utility of this compound in synthesizing structurally diverse compounds (Schlosser & Heiss, 2003).

Potential in Antipsychotic Drug Development

Högberg, Ström, Hall, and Ögren (1990) synthesized a series of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, starting from 5-bromo-2,3-dimethoxybenzoic acid, a related compound to this compound. These compounds showed high potency as inhibitors in dopaminergic systems, indicating their potential in antipsychotic drug development (Högberg, Ström, Hall, & Ögren, 1990).

Fluorescence Properties in Zinc Complexes

Research by Ji Chang–you (2012) involved synthesizing a dinuclear zinc complex using a derivative of this compound. This compound displayed enhanced fluorescence properties, indicating its potential application in materials science and sensor development (Ji Chang–you, 2012).

Molecular Structure Studies

A study by Ribeiro Morais et al. (2012) focused on the crystal structure and molecular properties of benzimidazole compounds related to this compound. Their work contributed to understanding the structural nuances of such molecules, which is essential in the design of amyloid-avid probes for medical applications (Ribeiro Morais, Santos, Santos, & Paulo, 2012).

作用機序

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-bromo-2,4-difluorobenzoate is currently unavailable . These properties are crucial for understanding the bioavailability of the compound.

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the compound is light sensitive , which suggests that exposure to light could affect its stability and efficacy. Additionally, it should be stored in a dry place at room temperature for optimal stability .

生化学分析

Cellular Effects

It’s possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving Methyl 5-bromo-2,4-difluorobenzoate, including any enzymes or cofactors it interacts with, are not well-characterized .

特性

IUPAC Name |

methyl 5-bromo-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISCYVLBJDKXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2438714.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)

![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)

![2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438727.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2438733.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate](/img/structure/B2438734.png)

![2-[Benzyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2438736.png)